molecular formula C14H20N2O3S B4192984 N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

Cat. No. B4192984
M. Wt: 296.39 g/mol
InChI Key: SJQFAYNSLYYODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide, commonly known as DEPC, is a sulfonamide derivative that has been widely used in scientific research. DEPC is a potent inhibitor of RNA, and it has been used to study the role of RNA in various biological processes.

Mechanism of Action

DEPC inhibits RNA by modifying the imidazole groups of histidine residues in RNA. This modification disrupts the hydrogen bonding between histidine residues and other nucleotides in RNA, leading to the alteration of RNA structure and function. The modification of RNA by DEPC is irreversible, and it can lead to the degradation of RNA.
Biochemical and Physiological Effects:
DEPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DEPC can inhibit RNA synthesis, RNA splicing, and RNA degradation. In vivo studies have shown that DEPC can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. DEPC has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DEPC has several advantages for lab experiments. It is a potent and specific inhibitor of RNA, and it can be used to study the role of RNA in various biological processes. DEPC is also relatively stable and easy to handle in the laboratory. However, DEPC has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. DEPC also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the research on DEPC. One direction is to develop new and more potent inhibitors of RNA that can be used in a wider range of biological processes. Another direction is to investigate the role of RNA in disease pathogenesis and to develop new therapies that target RNA. Finally, there is a need to investigate the toxicology and safety of DEPC and other RNA inhibitors, especially in the context of their potential use as therapeutic agents.

Scientific Research Applications

DEPC has been widely used in scientific research as a tool to study RNA. DEPC reacts with the imidazole groups of histidine residues in RNA, leading to the modification of RNA structure and function. DEPC has been used to investigate the role of RNA in various biological processes, including gene expression, RNA splicing, and RNA degradation. DEPC has also been used to study the structure and function of ribosomes, which are the molecular machines that synthesize proteins in cells.

properties

IUPAC Name

N,N-diethyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-16(4-2)20(18,19)13-7-5-11(6-8-13)12-9-14(17)15-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQFAYNSLYYODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Reactant of Route 4
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Reactant of Route 6
N,N-diethyl-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.